(-)-Phenylglycinol

Catalog No.
S797684
CAS No.
56613-80-0
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Phenylglycinol

CAS Number

56613-80-0

Product Name

(-)-Phenylglycinol

IUPAC Name

(2R)-2-amino-2-phenylethanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1

InChI Key

IJXJGQCXFSSHNL-QMMMGPOBSA-N

Synonyms

(-)-(R)-β-Aminobenzeneethanol; (2R)-2-Amino-2-phenylethanol; (R)-(-)-2-Amino-2-phenylethanol; (R)-(-)-2-Phenyl-2-aminoethanol; (R)-(-)-2-Phenylglycinol; (R)-α-Phenylglycinol; (βR)-β-Aminobenzeneethanol; D-(-)-2-Amino-2-phenylethanol; D-(-)-α-Phenylgl

Canonical SMILES

C1=CC=C(C=C1)C(CO)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N

The exact mass of the compound (R)-(-)-2-Phenylglycinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Phenylglycinol, also known as (R)-(-)-2-phenylglycinol, is a highly versatile, enantiopure chiral amino alcohol extensively procured as a chiral auxiliary, resolving agent, and ligand precursor in asymmetric synthesis. Unlike simple aliphatic amines or racemic mixtures, this compound features both a primary amine and a primary alcohol adjacent to a stereogenic center bearing a phenyl group. This unique structural motif provides a combination of hydrogen-bonding capability, steric shielding, and aromatic π-π stacking interactions. Commercially available at >99% enantiomeric excess (ee), it is a critical raw material for the synthesis of oxazoline ligands, unnatural amino acids via the Strecker or Pudovik reactions, and chiral solvating agents. Its procurement is driven by its ability to induce high diastereoselectivity in complex synthetic routes and its utility in scalable diastereomeric salt resolution, making it a staple in both pharmaceutical R&D and fine chemical manufacturing .

Research Fit

Workflow Chiral auxiliary for asymmetric epoxidation, aziridination, and Strecker synthesis
Selection Basis Single (R)-enantiomer format; not interchangeable with racemate or (S)-enantiomer
Key Attribute Reported stereoselectivity profile in ammonium ylide-mediated reactions

Substituting (-)-Phenylglycinol with its enantiomer, (+)-phenylglycinol, results in the complete inversion of stereochemistry in the final product, which is unacceptable in targeted API synthesis. Furthermore, replacing it with aliphatic chiral amino alcohols like L-valinol or L-tert-leucinol fundamentally alters the steric and electronic environment of the reaction. The phenyl group of (-)-phenylglycinol provides a planar, aromatic bulk that participates in π-π stacking and magnetic anisotropy—features entirely absent in the isopropyl or tert-butyl groups of aliphatic analogs. In chiral resolution and NMR solvating applications, the lack of this aromatic ring in substitutes leads to failed crystallization or unresolved chemical shifts, directly impacting process yield and analytical accuracy .

Substitution Risk

Opposite enantiomer Using (S)-phenylglycinol instead of (R)- yields products with opposite absolute configuration; not interchangeable for stereoselective synthesis.
Racemate substitution Racemic phenylglycinol leads to racemic products; downstream enantioselective separation requires multiple extraction stages due to moderate intrinsic selectivity, increasing process complexity.
Alternative chiral auxiliaries Evans or pseudoephedrine auxiliaries exhibit different stereoselectivity profiles in the same reaction system; substituting may alter reaction outcome and enantioselectivity.

Diastereoselectivity in Unnatural Amino Acid Synthesis (Pudovik Reaction)

In the synthesis of alpha-aminophosphonic acids via the Pudovik reaction, the choice of chiral auxiliary dictates the stereochemical outcome. Utilizing (-)-phenylglycinol as the chiral auxiliary yields alpha-aminophosphonates with 96% to >99% diastereoisomeric excess (de). Following hydrogenolysis and hydrolysis, this translates to enantiomerically pure (R)-aminophosphonic acids in 55–74% yield. In contrast, utilizing less sterically directing or non-aromatic auxiliaries often results in significantly lower diastereomeric ratios, requiring extensive chromatographic separation [1].

Evidence DimensionDiastereoisomeric excess (de) in alpha-aminophosphonate synthesis
Target Compound Data96% to >99% de
Comparator Or BaselineStandard aliphatic or less sterically hindered auxiliaries (typically <80% de)
Quantified Difference>16-19% higher de, eliminating the need for complex downstream purification
ConditionsAddition of LiPO3Et2 to aldimines bearing (-)-phenylglycinol methyl ether, followed by cleavage

High diastereoselectivity directly reduces purification bottlenecks and maximizes the yield of enantiopure APIs in industrial synthesis.

Chiral Auxiliary Performance
Head-to-head
Good to excellent stereoselectivities achieved with (R)-phenylglycinol; Evans/pseudoephedrine auxiliaries showed lower stereoselectivity in ammonium ylide epoxidation/aziridination.
Reported higher stereoselectivity supports chiral auxiliary selection for these reaction types; exact numerical comparison not provided.
Qualitative superiority stated in source; experimental details available in cited abstract.

Enantiodifferentiation Capability in NMR Solvating Agents

When incorporated into BINOL-based chiral solvating agents (CSAs) for NMR spectroscopy, (-)-phenylglycinol provides critical magnetic anisotropy due to its phenyl ring. A BINOL-amino alcohol CSA derived from (-)-phenylglycinol induces non-equivalent chemical shifts of up to 0.641 ppm for the enantiomers of mandelic acids and non-steroidal anti-inflammatory drugs. Aliphatic amino alcohols like valinol lack this aromatic ring current effect, resulting in significantly lower or unresolved peak splitting, making accurate ee determination difficult without specialized chromatography [1].

Evidence DimensionNMR chemical shift perturbation (peak splitting) for enantiomers
Target Compound DataUp to 0.641 ppm separation
Comparator Or BaselineAliphatic amino alcohols (e.g., valinol/leucinol)
Quantified DifferenceSignificant baseline resolution (0.641 ppm) vs. poor/unresolved splitting
Conditions1H NMR spectroscopy of carboxylic acids using BINOL-amino alcohol CSAs

Enables rapid, chromatography-free determination of enantiomeric excess in high-throughput chiral drug screening.

Biocatalytic Cascade Yield
Head-to-head
(R)-enantiomer: 80.5% isolated yield, >99% ee; (S)-enantiomer: 71.0% yield under identical 100-mL preparative conditions.
Reported 9.5 pp higher preparative yield for (R)-phenylglycinol; productivity trade-off context-dependent.
Engineered E. coli cascade; L-phenylalanine substrate; see source for full process parameters.

Steric and Electronic Tuning in Asymmetric Catalysis Ligands

The structural differences between (-)-phenylglycinol and aliphatic amino alcohols (e.g., L-valinol) profoundly impact ligand conformation and catalytic outcomes. In the synthesis of chiral probes and ligands (e.g., m-quaterphenyl conjugates or bis(oxazolines)), the planar phenyl group of (-)-phenylglycinol creates a distinct steric environment compared to the bulky, sp3-hybridized isopropyl group of valinol. This difference can lead to an inversion of preferred conformers (e.g., P vs M conformers) and opposite Cotton effects in circular dichroism spectra. Consequently, (-)-phenylglycinol-derived ligands often access different stereoselective pathways or optimize enantiomeric excess in reactions where valinol-derived ligands underperform [1].

Evidence DimensionLigand conformational preference and steric environment
Target Compound DataPlanar aromatic bulk favoring specific metallacycle geometries
Comparator Or BaselineL-valinol (sp3 isopropyl bulk)
Quantified DifferenceInversion of conformer preference (P vs M) and distinct stereochemical induction
ConditionsCoordination in transition metal catalysis and chiral probe synthesis

Provides chemists with a critical structural variation to optimize enantioselectivity when standard aliphatic ligands fail.

Enantioselective Binding
Data to verify
Stronger interaction observed for (R)-phenylglycinol with tetra-(S)-di-2-naphthylprolinol calix[4]arene selector via fluorescence quenching and Stern–Volmer analysis.
Differential binding indicates enantiomers are not analytically equivalent; supports chiral separation method development.
Sources not provided; exact binding constants unavailable; experimental validation required.

Efficiency in Diastereomeric Salt Crystallization

In industrial optical resolution via diastereomeric salt crystallization, the resolving agent must form a crystalline salt with a significant solubility difference between diastereomers. (-)-Phenylglycinol is highly effective for resolving racemic acids because its aromatic ring facilitates intermolecular π-π stacking, enhancing crystal lattice stability. Process chemistry studies demonstrate that (-)-phenylglycinol can achieve optical resolution with >99% de and high yields (e.g., 46.6% on a 61.0 kg scale) for specific substrates. Aliphatic resolving agents like valinol or prolinol cannot engage in these π-π interactions, often resulting in oils or poorly resolving salts for aromatic substrates [1].

Evidence DimensionResolution efficiency and crystal lattice stability
Target Compound Data>99% de via π-π stacking enhanced crystallization
Comparator Or BaselineAliphatic amino alcohols (valinol/prolinol)
Quantified DifferenceFormation of highly crystalline, easily separable salts vs. oils or low-ee salts
ConditionsDiastereomeric salt crystallization of racemic acids at manufacturing scale

Offers a highly scalable, cost-effective alternative to chiral chromatography for industrial-scale enantiomer separation.

Liquid–Liquid Extraction Enrichment
Method context
Separation factor α=1.7; 70% ee achieved after 6 countercurrent stages from racemate; complexation constants 10⁸–10¹⁰ L/mol.
Moderate intrinsic selectivity; achieving >99% ee via extraction may require many stages or alternative methods.
Bisnaphthyl phosphoric acid extractant; 279–303 K; centrifugal contactor separator.

Synthesis of Unnatural Amino Acids

Ideal as a chiral auxiliary in the Strecker or Pudovik reactions for the scalable production of enantiopure alpha-amino acids and alpha-aminophosphonates, leveraging its high diastereoselectivity to eliminate complex downstream purification[1].

Chiral Ligand Manufacturing

Crucial precursor for the synthesis of phenyl-substituted oxazoline, bis(oxazoline), and phosphine-amide ligands used in transition metal-catalyzed asymmetric reactions (e.g., cyclopropanation, allylic substitution), where its unique steric profile is required [1].

Industrial Chiral Resolution

Highly recommended as a resolving agent for the large-scale separation of racemic carboxylic acids, particularly where π-π stacking interactions are required to form stable, easily filterable diastereomeric salts [1].

Development of Chiral Solvating Agents

The preferred building block for BINOL-based NMR solvating agents, where its aromatic ring provides the necessary magnetic anisotropy for rapid, chromatography-free determination of enantiomeric excess [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Asymmetric epoxide/aziridine synthesis
Chiral auxiliary stereoselectivity profile
Stereochemical outcome reproducibility under reported ammonium ylide conditions
Preparative biocatalytic production
Biocatalytic yield and enantiomeric excess
Process-scale enantiopurity and yield verification with engineered E. coli cascades
Chiral stationary phase development
Enantioselective binding affinity of (R)-phenylglycinol derivatives
Column enantioseparation performance with diverse chiral analytes
Stereoselective Strecker amino acid synthesis
Chiral induction in Strecker reaction
L-α-amino acid product enantiopurity and yield under thermodynamic control

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.084063974 Da

Monoisotopic Mass

137.084063974 Da

Heavy Atom Count

10

Appearance

Assay:>98%A crystalline solid

UNII

ZKT57P3QLR

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56613-80-0

Wikipedia

D-Plenylglycinol
Nakafuku et al. Enantioselective radical C-H amination for the synthesis of beta-amino alcohols. Nature Chemistry, DOI: 10.1038/s41557-020-0482-8, published online 22 June 2020

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